1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
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Overview
Description
1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a complex organic compound characterized by the presence of both fluorine and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrrolidine derivative and introduce the sulfonyl groups through sulfonylation reactions. The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove sulfonyl groups or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler hydrocarbons or alcohols.
Scientific Research Applications
1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The fluorine atom may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Fluorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
- 1-((4-Methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
- 1-((4-Chlorophenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine
Uniqueness
1-((4-Fluoro-2-methylphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can significantly influence the compound’s chemical properties, such as its reactivity and binding affinity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S2/c1-14-12-15(19)9-10-18(14)26(23,24)20-11-5-6-16(20)13-25(21,22)17-7-3-2-4-8-17/h2-4,7-10,12,16H,5-6,11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIPXFPSMBMJFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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